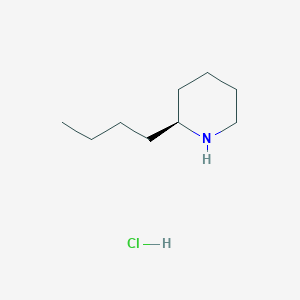
(2S)-2-butylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-butylpiperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-butylpiperidine hydrochloride typically involves the reaction of butylamine with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of (2S)-2-butylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives
Scientific Research Applications
(2S)-2-butylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2S)-2-butylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-butylpiperidine hydrochloride include other piperidine derivatives such as:
- (2S)-2-methylpiperidine hydrochloride
- (2S)-2-ethylpiperidine hydrochloride
- (2S)-2-propylpiperidine hydrochloride
Uniqueness
What sets this compound apart from its similar compounds is its specific butyl substitution, which can influence its chemical reactivity and biological activity. The unique structural features of this compound make it a valuable compound for research and industrial applications .
Biological Activity
(2S)-2-butylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, synthesis, pharmacological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a butyl group at the second carbon, which imparts unique steric and electronic properties. The presence of a chiral center at the second carbon allows for specific interactions with biological targets, making it a valuable compound for drug development.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Activity : Studies have shown that piperidine derivatives can act as serotonin reuptake inhibitors, which are crucial in treating depression. The specific configuration of (2S)-2-butylpiperidine may enhance its binding affinity to serotonin receptors, potentially leading to improved antidepressant effects .
- Anticancer Properties : Preliminary investigations suggest that similar piperidine compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating significant inhibition of cell growth in breast and ovarian cancer models .
- Anti-inflammatory Effects : Piperidine derivatives are known to modulate inflammatory pathways. Research has indicated that such compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several steps, often utilizing chiral pool synthesis to ensure the desired stereochemistry. Structure-activity relationship studies have highlighted that modifications at the piperidine nitrogen or the butyl group can significantly alter biological activity. For example:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ketanserin | 11.7 | 5-HT receptor antagonist |
| Altanserin | TBD | 5-HT receptor antagonist |
These findings underscore the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
(2S)-2-butylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
MJFAOPBWIOMXEJ-FVGYRXGTSA-N |
Isomeric SMILES |
CCCC[C@H]1CCCCN1.Cl |
Canonical SMILES |
CCCCC1CCCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















